DCE_254 vs. DCE_42: Direct Head-to-Head EZH2 Inhibitory Potency Comparison from Discovery Campaign
In the original discovery study, DCE_254 was evaluated alongside DCE_42—another hit compound identified from the same pharmacophore-based virtual screening campaign. Both compounds share the same novel non-SAM-mimetic chemotype, representing the most direct and scientifically meaningful comparator for DCE_254 [1]. EZH2 methyltransferase activity was measured using a radiometric assay in a biochemical system.
| Evidence Dimension | EZH2 methyltransferase activity IC50 |
|---|---|
| Target Compound Data | 11 μM (DCE_254) |
| Comparator Or Baseline | 23 μM (DCE_42) |
| Quantified Difference | 2.09-fold greater potency |
| Conditions | Biochemical radiometric EZH2 methyltransferase assay |
Why This Matters
This direct comparison, conducted under identical experimental conditions, establishes DCE_254 as the superior hit from this novel chemotype series and provides the procurement rationale for selecting DCE_254 over DCE_42 as the lead scaffold for further optimization or as the more potent tool compound.
- [1] Wu Y, Hu J, et al. Identification of novel EZH2 inhibitors through pharmacophore-based virtual screening and biological assays. Bioorganic & Medicinal Chemistry Letters. 2016;26(15):3813-3817. PMID: 27289323. View Source
